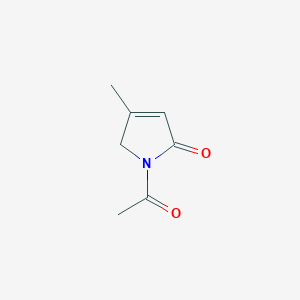

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

描述

属性

IUPAC Name |

1-acetyl-3-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINPDQRRTXHBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379323 | |

| Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-92-5 | |

| Record name | 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Cyclization of 3-Methyl-4-hydroxy-2-butenolide Precursors

A common and effective approach starts with the cyclization of 3-methyl-4-hydroxy-2-butenolide, which serves as the key precursor. This lactone undergoes intramolecular cyclization under controlled conditions to form the dihydro-pyrrol-2-one ring system.

- Reaction Conditions: Typically mild temperatures with solvent systems such as acetone/water mixtures or organic solvents.

- Key Step: Formation of the pyrrolone ring via nucleophilic attack and ring closure.

- Advantages: Straightforward, scalable, and yields a stable intermediate suitable for further functionalization.

This method is often followed by acetylation at the nitrogen atom to yield the acetylated pyrrolone derivative.

Method 2: Acylation of 5-Hydroxy-1,5-dihydro-pyrrol-2-one

This method involves preparing 5-hydroxy-1,5-dihydro-pyrrol-2-one as an intermediate, which is then selectively acylated with acetic anhydride to introduce the acetyl group at the nitrogen atom.

- Procedure:

- 5-Hydroxy-1,5-dihydro-pyrrol-2-one is prepared by reaction of 5-methoxy-5H-furan-2-one with aqueous ammonia.

- Acetic anhydride is added slowly to an ice-cooled mixture of the crude hydroxy-pyrrolinone, with catalytic amounts of dimethylaminopyridine and pyridine as base.

- The reaction is stirred overnight at room temperature.

- Workup involves addition of water and removal of solvents under reduced pressure.

- Yields: Typically high, with reported yields exceeding 85%.

- Notes: Careful temperature control (<25 °C) is essential to prevent decomposition.

This method was detailed in the synthesis of acylated pyrrolinones and adapted for 1-acetyl-4-methyl derivatives.

Method 3: One-Pot Metal-Free Synthesis via Sulfur Ylides

Recent advances have introduced a metal-free one-pot synthesis using sulfur ylides and carbonyl compounds to form hydroxy-pyrrolinones, which can be further acetylated.

- Key Steps:

- Reaction of sulfur ylides with ketonic carbonyl groups induces intramolecular cyclization.

- Followed by a 1,3-hydroxy rearrangement to yield 5-hydroxy-1H-pyrrol-2(5H)-ones.

- Subsequent acetylation steps convert hydroxy groups to acetylated derivatives.

- Advantages: Mild reaction conditions, no transition metals, high efficiency.

- Characterization: Products confirmed by X-ray crystallography and 2D NMR techniques.

- Yield: Excellent yields reported in the literature.

This method offers a green chemistry alternative and is adaptable for various substituted pyrrolones.

Method 4: Enantioselective Synthesis Using Chiral Pool Starting Materials

For applications requiring enantiopure compounds, synthesis starting from chiral natural products such as (S)-malic acid has been developed.

- Process:

- Multi-step stereoselective transformations convert (S)-malic acid into chiral pyrrolinones.

- Key intermediates include acetylated and alkoxy-substituted pyrrolinones.

- Catalysts such as lipases are used for transesterification steps.

- Outcome: Enantiopure 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one derivatives with defined stereochemistry.

- Applications: Useful in drug development and asymmetric synthesis.

This approach is more complex but yields optically active compounds.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methyl-4-hydroxy-2-butenolide | Cyclization, acetylation with acetic anhydride | Cyclization, Acylation | 70–90 | Scalable, mild conditions |

| 2 | 5-Methoxy-5H-furan-2-one + NH3 | Acetic anhydride, DMAP, pyridine | Acylation | 85–95 | Requires careful temperature control |

| 3 | Sulfur ylides + ketonic carbonyl | Metal-free, one-pot, mild conditions | Cyclization, Rearrangement | 80–95 | Green chemistry, no transition metals |

| 4 | (S)-Malic acid | Lipase catalysis, multi-step stereoselective | Enantioselective synthesis | 60–80 | Produces enantiopure compounds, complex |

Detailed Research Findings and Notes

- The cyclization of hydroxybutenolides is a well-established route, offering a straightforward pathway to the pyrrolone core, which can be functionalized further by acetylation.

- Acylation reactions require catalytic bases such as dimethylaminopyridine to proceed efficiently and avoid side reactions.

- The one-pot metal-free synthesis using sulfur ylides represents an innovative approach that avoids transition metals and harsh conditions, increasing sustainability and operational simplicity.

- Enantioselective syntheses, while more involved, provide access to chiral derivatives valuable for pharmaceutical applications, utilizing natural chiral pools and enzymatic catalysis.

- Reaction monitoring by NMR (1H, 13C), IR, and crystallographic methods is critical for confirming product structure and purity.

化学反应分析

Types of Reactions: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrolidine.

Substitution: Halogenated or nitrated pyrrole derivatives.

科学研究应用

Biological Activities

The biological activities of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one have been explored in various studies:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the presence of the pyrrolidinone moiety, which enhances membrane permeability in bacterial cells .

Cytotoxic Effects

In vitro studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines. The mechanisms involve apoptosis and cell cycle arrest, making it a candidate for further development in anticancer therapies .

Industrial Applications

This compound finds applications in various industrial sectors:

Pharmaceutical Industry

Due to its biological activities, it is being investigated as a potential lead compound for drug development targeting microbial infections and cancer treatments .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions such as acylation and cyclization processes .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent experiment, derivatives of the compound were tested against HeLa and MCF-7 cancer cell lines. Results showed that treatment with these derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compounds induced apoptosis via the intrinsic pathway .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |

| Cancer Research | Cytotoxicity studies | Induces apoptosis in cancer cells |

| Chemical Synthesis | Intermediate for complex molecules | Useful in acylation and cyclization reactions |

作用机制

The mechanism of action of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. For example, it has been shown to suppress cell growth and increase glucose uptake in monoclonal antibody production. The exact molecular targets and pathways are still under investigation, but its effects on enzyme activity and cellular metabolism are of particular interest.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Enzyme Inhibition Studies

Compound 14 ():

- Structure : 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-naphthalen-2-yl-1,5-dihydro-pyrrol-2-one.

- Molecular Formula: C₂₅H₂₄NO₄ (MW: 402.18 g/mol).

- Key Differences: Larger molecular framework with naphthalen-2-yl and benzoyl substituents. Higher melting point (247–249°C) due to increased aromaticity and hydrogen bonding from hydroxyl groups. Potential enhanced biological activity due to extended π-conjugation .

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one ():

- Structure: Contains diethylaminoethyl, methoxyphenyl, and benzoyl groups.

- Key Differences: Enhanced solubility in organic solvents due to the diethylaminoethyl group. Likely higher receptor-binding affinity in biological systems due to multiple aromatic and polar substituents .

Functional Group Variations

5-Chloro-2,3-dihydroxypyridine (CAS 53233-89-9, ):

- Structure : Pyridine ring with hydroxyl and chlorine substituents.

- Key Differences: Greater polarity due to hydroxyl groups, improving aqueous solubility. Potential as a chelating agent in coordination chemistry, unlike the acetylated pyrrolone .

Shikimic Acid (CAS 138-59-0, ):

Commercial and Handling Considerations

- Availability : this compound is supplied by multiple vendors (e.g., alfa-chemistry, leapchem) at purities up to 97% .

- Storage : Requires tight containers in cool, dry conditions; incompatible with oxidizing agents .

- Decomposition Products : Nitrogen oxides and carbon oxides, necessitating ventilated handling .

生物活性

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, also known as a pyrrolinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolinone ring structure, which is characterized by the presence of a carbonyl group adjacent to a nitrogen atom within a five-membered ring. Its chemical formula is C₆H₉NO, and it has a molecular weight of 113.14 g/mol. The unique structural properties of this compound contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors, altering physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 10 |

These results demonstrate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by Zhang et al. (2024) evaluated the antibacterial properties of various pyrrolinone derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against MRSA strains . -

Antifungal Activity :

In another investigation, the antifungal potential of this compound was assessed against Candida species. The results showed promising antifungal activity with an MIC of 15 µg/mL against Candida albicans .

Recent Advances

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the core structure have yielded compounds with improved potency and selectivity for specific targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the pyrrolinone ring significantly influence biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increased antibacterial potency |

| Acetyl Group | Enhanced receptor binding |

| Hydroxyl Group | Improved solubility |

常见问题

Q. What synthetic methodologies are commonly employed for preparing 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one?

The compound can be synthesized via base-assisted cyclization of precursor hydroxy-pyrrolone derivatives. For example, analogous dihydro-pyrrol-2-ones are prepared by refluxing hydroxy-pyrrolones with amines or phenols in organic solvents, followed by purification via recrystallization (e.g., methanol) . Key steps include controlling reaction time (25–30 hours) and optimizing base concentration to enhance yield (46–63% reported for related compounds) .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on multi-spectroscopic techniques:

- 1H/13C NMR : Identifies substituent positions (e.g., acetyl and methyl groups) and ring saturation .

- FTIR : Confirms carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and NH/OH groups if present .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with high precision (error < 5 ppm) .

Q. What are the critical stability considerations for this compound under laboratory conditions?

Hydroxy-pyrrolone analogs (e.g., 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one) are sensitive to hydrolysis and oxidation. Storage recommendations include:

- Anhydrous environments (desiccators with silica gel) .

- Low-temperature storage (-20°C) to prevent degradation of reactive carbonyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Molecular dynamics simulations (e.g., using Gaussian or AMBER) calculate electron density maps and Fukui indices to identify electrophilic sites. For structurally similar pyrrolones, the acetyl carbonyl group exhibits higher electrophilicity (f⁺ > 0.3), making it prone to nucleophilic attack . Density Functional Theory (DFT) studies on analogs (e.g., 3-acetyl-2,5-dimethylpyrroles) validate these predictions experimentally .

Q. What role does this compound play in enzyme inhibition studies, such as APH(2'')-IVa?

In biochemical assays, this compound is used at 5 mM concentrations in inhibitor cocktails to modulate enzyme activity. Its polar carbonyl group may interfere with ATP-binding pockets in aminoglycoside-modifying enzymes, as observed in kinetic studies with APH(2'')-IVa .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete cyclization or solvent effects. Mitigation strategies include:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .

- Solvent Optimization : Replace xylene with higher-boiling solvents (e.g., DMF) to enhance cyclization efficiency .

- Catalyst Screening : Test bases like DBU or KOtBu to improve regioselectivity .

Methodological Notes

- Synthesis Refinement : For analogs, recrystallization from methanol/water (9:1 v/v) improves purity (>98%) .

- Spectroscopic Pitfalls : Overlapping NMR signals for methyl and acetyl groups can be resolved via 2D-COSY or DEPT-135 experiments .

- Computational Validation : Cross-reference simulated IR spectra with experimental data to confirm functional group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。